4-Amino-3-anilino-5-nitrothiophene-2-carbonitrile
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Overview
Description
4-Amino-3-anilino-5-nitrothiophene-2-carbonitrile is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their five-membered ring structure containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-anilino-5-nitrothiophene-2-carbonitrile typically involves the condensation of aniline derivatives with nitrothiophene intermediates. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-anilino-5-nitrothiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nucleophile-substituted thiophenes.
Scientific Research Applications
4-Amino-3-anilino-5-nitrothiophene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-anilino-5-nitrothiophene-2-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can also participate in π-π interactions with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-anilino-5-benzoyl-N-phenyl-3-thiophenecarboxamide
- 4-Amino-2-anilino-5-benzoyl-N-methyl-3-thiophenecarboxamide
Uniqueness
4-Amino-3-anilino-5-nitrothiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and nitro groups on the thiophene ring allows for diverse chemical reactivity and potential biological activity.
Properties
CAS No. |
88096-56-4 |
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Molecular Formula |
C11H8N4O2S |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
4-amino-3-anilino-5-nitrothiophene-2-carbonitrile |
InChI |
InChI=1S/C11H8N4O2S/c12-6-8-10(9(13)11(18-8)15(16)17)14-7-4-2-1-3-5-7/h1-5,14H,13H2 |
InChI Key |
PEHUBNXQLDPJQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(SC(=C2N)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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